molecular formula C13H8BrNO B1281481 5-Bromo-2-phenyl-1,3-benzoxazole CAS No. 69918-19-0

5-Bromo-2-phenyl-1,3-benzoxazole

Cat. No. B1281481
CAS RN: 69918-19-0
M. Wt: 274.11 g/mol
InChI Key: WOTNVYMPQOWYSY-UHFFFAOYSA-N
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Description

5-Bromo-2-phenyl-1,3-benzoxazole (5-Br-2-Ph-1,3-Bz) is a heterocyclic aromatic organic compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in organic solvents, such as ethanol and dimethyl sulfoxide (DMSO). 5-Br-2-Ph-1,3-Bz has been used as a starting material in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the development of new synthetic methods and in the study of molecular interactions.

Scientific Research Applications

Antimicrobial Activity

Benzoxazole derivatives, including 5-Bromo-2-phenyl-1,3-benzoxazole, have been found to exhibit significant antimicrobial activity. They have been tested against various bacterial strains such as Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi, and fungal strains like Candida albicans and Aspergillus niger .

Anticancer Activity

These compounds have also shown promising results in the field of cancer research. They have been tested against the Human colorectal carcinoma (HCT116) cancer cell line and some of the compounds have shown better anticancer activity compared to 5-fluorouracil .

Anti-inflammatory Effects

Benzoxazole derivatives are known for their anti-inflammatory effects . This makes them potential candidates for the development of new drugs for treating inflammatory diseases.

Antifungal Activity

In addition to their antibacterial properties, benzoxazole derivatives have also demonstrated antifungal activity. For instance, compound 19 was found to be most potent against A. niger and compound 1 was most effective against C. albicans .

Antiparkinson Activity

Benzoxazole derivatives have shown potential in the treatment of Parkinson’s disease . This opens up new avenues for research in neurodegenerative disorders.

Inhibition of Hepatitis C Virus

These compounds have also been studied for their potential to inhibit the Hepatitis C virus . This could be a significant breakthrough in the treatment of Hepatitis C.

Amyloidogenesis Inhibition

Benzoxazole derivatives have shown potential in inhibiting amyloidogenesis , a process involved in several neurodegenerative diseases, including Alzheimer’s disease.

Rho-Kinase Inhibition

Rho-kinases play a crucial role in various cellular functions, and their inhibitors have therapeutic potential in cardiovascular diseases. Benzoxazole derivatives have shown potential in inhibiting Rho-kinases .

These are just a few of the many potential applications of 5-Bromo-2-phenyl-1,3-benzoxazole in scientific research. It’s clear that this compound and its derivatives have a wide range of uses in medicinal chemistry due to their broad spectrum of pharmacological activities .

properties

IUPAC Name

5-bromo-2-phenyl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNO/c14-10-6-7-12-11(8-10)15-13(16-12)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTNVYMPQOWYSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90500185
Record name 5-Bromo-2-phenyl-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90500185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-phenyl-1,3-benzoxazole

CAS RN

69918-19-0
Record name 5-Bromo-2-phenyl-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90500185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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